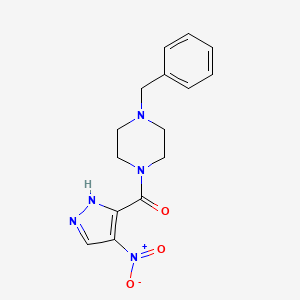![molecular formula C26H25FN2O5 B11580391 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11580391.png)
3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona es un complejo compuesto orgánico con una estructura spiro única. Este compuesto presenta una combinación de anillos de indol y pirrol, que están fusionados en una configuración spiro. La presencia de un grupo fluorofenil y una porción de tetrahidrofurano se suma a su complejidad estructural y reactividad potencial.
Métodos De Preparación
La síntesis de 3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Indol: El anillo de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.
Espirociclización: El derivado de indol sufre espirociclización con un precursor de pirrol adecuado en condiciones ácidas o básicas para formar el núcleo espiro[indol-3,2'-pirrol].
Introducción de Grupo Funcional: El grupo fluorofenil se introduce mediante una reacción de acilación de Friedel-Crafts, mientras que la porción de tetrahidrofurano se agrega a través de una reacción de sustitución nucleofílica.
Modificaciones Finales: Los grupos hidroxilo y propilo se introducen mediante reacciones selectivas de reducción y alquilación.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, incluido el uso de catalizadores y sistemas de reacción automatizados.
Análisis De Reacciones Químicas
3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como PCC (Clorocromato de piridinio) o reactivo de Jones.
Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución aromática nucleofílica con nucleófilos como aminas o tioles.
Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras de anillo adicionales, dependiendo de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como compuesto modelo para estudiar estructuras espirocíclicas.
Biología: La estructura única del compuesto lo convierte en un posible candidato para estudiar las interacciones enzimáticas y la unión proteína-ligando.
Medicina: Se investiga por sus posibles propiedades farmacológicas, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su rigidez estructural y diversidad de grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de 3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad a través de mecanismos competitivos o alostéricos. El grupo fluorofenil puede mejorar la afinidad de unión a través de interacciones hidrofóbicas, mientras que los grupos hidroxilo y carbonilo pueden formar enlaces de hidrógeno con moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares a 3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona incluyen:
Derivados de Espiro[indol-3,2'-pirrol]: Estos compuestos comparten el núcleo espirocíclico pero difieren en los sustituyentes unidos a los anillos.
Compuestos que contienen fluorofenilo: Estos compuestos contienen el grupo fluorofenil pero pueden tener diferentes estructuras centrales, como anillos de benceno o piridina.
Derivados de tetrahidrofurano: Estos compuestos presentan la porción de tetrahidrofurano pero pueden carecer de la estructura espirocíclica u otros grupos funcionales presentes en el compuesto diana.
La singularidad de 3'-[(4-fluorofenil)carbonil]-4'-hidroxi-1-propil-1'-(tetrahidrofurano-2-ilmetil)espiro[indol-3,2'-pirrol]-2,5'(1H,1'H)-diona radica en su combinación de estos elementos estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C26H25FN2O5 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(oxolan-2-ylmethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H25FN2O5/c1-2-13-28-20-8-4-3-7-19(20)26(25(28)33)21(22(30)16-9-11-17(27)12-10-16)23(31)24(32)29(26)15-18-6-5-14-34-18/h3-4,7-12,18,30H,2,5-6,13-15H2,1H3/b22-21+ |
Clave InChI |
UXRUQUMJDUHYNH-QURGRASLSA-N |
SMILES isomérico |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CC5CCCO5 |
SMILES canónico |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5CCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium](/img/structure/B11580313.png)
![N-tert-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11580316.png)
![10-(1H-benzimidazol-2-ylmethyl)-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11580327.png)
![N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11580333.png)
![(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11580343.png)
![1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B11580344.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580347.png)
![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11580353.png)
![2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11580358.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11580360.png)
![Methyl 4-[7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11580361.png)
![N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580378.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580381.png)
